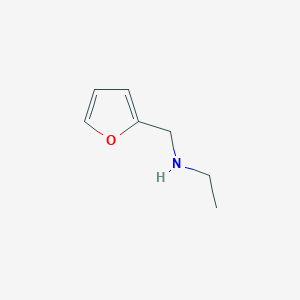

N-(furan-2-ylmethyl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

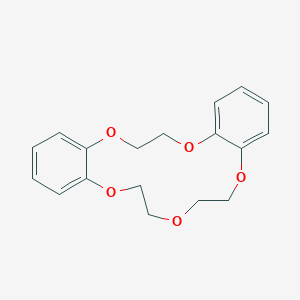

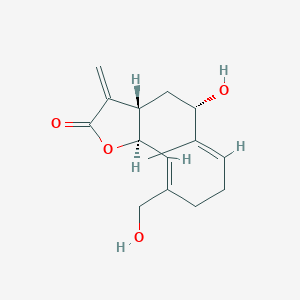

N-(furan-2-ylmethyl)ethanamine represents an important chemical structure in organic chemistry due to its versatile applications in synthesis and material science. This compound, characterized by the presence of a furan ring attached to an ethanamine group, serves as a crucial intermediate in various chemical reactions and synthetic pathways.

Synthesis Analysis

The synthesis of N-(furan-2-ylmethyl)ethanamine and its derivatives often involves catalytic reactions and innovative methodologies. For instance, silver(I)-catalyzed domino cyclization/cyclopropanation/ring-cleavage/nucleophilic substitution reactions have been employed to construct furan derivatives with high chemoselectivity under mild conditions (Peng et al., 2020). Additionally, asymmetric synthesis approaches have been used to produce enantiomers of related furan-ethylamine compounds, showcasing the adaptability of synthesis methods for these structures (Demir et al., 2001).

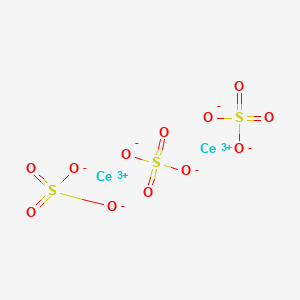

Molecular Structure Analysis

The molecular structure of N-(furan-2-ylmethyl)ethanamine derivatives has been elucidated using various analytical techniques, including X-ray crystallography and Density Functional Theory (DFT) calculations. These studies reveal intricate details about the molecular packing, hydrogen bonding interactions, and electronic properties of these compounds (Al-qubati et al., 2020). Such detailed structural analysis aids in understanding the reactivity and potential applications of furan-based compounds.

Chemical Reactions and Properties

N-(furan-2-ylmethyl)ethanamine and its derivatives participate in a wide array of chemical reactions, highlighting their reactivity and functional versatility. For example, Palladium-catalyzed aerobic oxidative dicarbonation reactions have been utilized for the synthesis of highly conjugated functionalized 2-pyridones, indicating the potential of furan derivatives in constructing complex heterocyclic systems (Yang et al., 2021).

Physical Properties Analysis

The physical properties of N-(furan-2-ylmethyl)ethanamine derivatives, such as solubility, melting points, and molecular weights, are influenced by the specific structure and substituents present. Studies on biobased polyesters incorporating furan derivatives reveal the impact of methylene units in the dicarboxylic segments on the physical properties of the polymers, demonstrating the importance of furan-based compounds in material science (Jiang et al., 2014).

科学的研究の応用

Summary of the Application

“N-(furan-2-ylmethyl)ethanamine” is used in the synthesis of useful amines from biomass-based furan compounds and their derivatives over heterogeneous catalysts .

Methods of Application

The compound is used in the presence of H2 and different nitrogen sources. These versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .

Results or Outcomes

A 21% yield of the target secondary amine (N-(furan-2-ylmethyl)aniline) was obtained at room temperature using ethyl acetate as the solvent .

2. Synthesis of Amides and Esters Containing Furan Rings

Summary of the Application

“N-(furan-2-ylmethyl)ethanamine” is used in the synthesis of amide and ester derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation .

Methods of Application

The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC .

Results or Outcomes

Two compounds with single amide and ester bonds, N-(furan-2-ylmethyl)furan-2-carboxamide (18) and furan-2-ylmethyl furan-2-carboxylate (19), were obtained with yields of 84% and 49%, respectively, using DMT/NMM/TsO− .

3. Synthesis of Paracetamol

Summary of the Application

“N-(furan-2-ylmethyl)ethanamine” is used as a raw material in the synthesis of paracetamol, a common over-the-counter pain reliever and fever reducer .

Methods of Application

The compound is reacted with acetic anhydride to produce paracetamol. The reaction is typically carried out under high temperature conditions .

Results or Outcomes

The synthesis results in the production of paracetamol, a widely used medication for relieving pain and reducing fever .

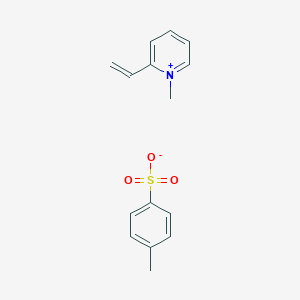

4. Synthesis of Pyridine Derivatives

Summary of the Application

“N-(furan-2-ylmethyl)ethanamine” is used in the synthesis of pyridine derivatives, which are used as pesticides .

Methods of Application

The compound is reacted with other organic compounds to produce pyridine derivatives. The reaction is typically carried out under controlled temperature and pressure conditions .

Results or Outcomes

The synthesis results in the production of pyridine derivatives, which are used as pesticides in the agricultural industry .

5. Synthesis of Functionalized β-lactams

Summary of the Application

“N-(furan-2-ylmethyl)ethanamine” is used in the synthesis of functionalized β-lactams, a class of compounds with a four-membered cyclic amide structure .

Methods of Application

The compound is reacted with ketenes generated in situ to produce the β-lactams .

Results or Outcomes

The synthesis results in the production of functionalized β-lactams, which are important structures in many biologically active compounds .

6. Production of Bio-based Materials

Summary of the Application

“N-(furan-2-ylmethyl)ethanamine” is used in the production of bio-based materials .

Methods of Application

The compound is transformed into a variety of bio-based materials through reactions such as selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation .

Results or Outcomes

The production results in a variety of bio-based materials that have valuable applications beyond the manufacture of fuels and monomers .

Safety And Hazards

“N-(furan-2-ylmethyl)ethanamine” may cause irritation upon contact or ingestion, affecting the eyes, skin, and respiratory tract . Appropriate personal protective equipment should be worn to avoid direct contact with this chemical . It should be stored and handled according to safety procedures, and kept away from sources of fire and oxidizers .

特性

IUPAC Name |

N-(furan-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVNYJPAGHUWKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275626 |

Source

|

| Record name | N-(furan-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)ethanamine | |

CAS RN |

14496-33-4 |

Source

|

| Record name | N-(furan-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)